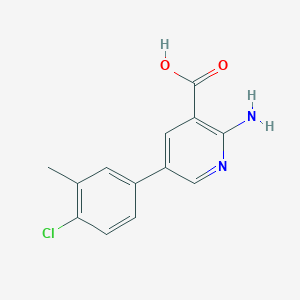
6-(Naphthalen-2-YL)nicotinic acid
Descripción general
Descripción
It is a white solid with a molecular formula of C16H11NO2 and a molecular weight of 249.26 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-YL)nicotinic acid can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . For example, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at 20°C results in the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . The structure of the obtained derivatives can be confirmed by X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
6-(Naphthalen-2-YL)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: For example, the reaction with chloroacetyl chloride yields 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine and naphthalene rings.
Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds in this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, cyanothioacetamides, and chloroacetyl chloride . Reaction conditions often involve the use of solvents like ethanol and dimethylformamide (DMF), and catalysts such as palladium complexes for coupling reactions .
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives, such as 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate .
Aplicaciones Científicas De Investigación
6-(Naphthalen-2-YL)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of nicotinic acid have shown potential as inhibitors of enzymes like carbonic anhydrase III, which is involved in lipogenesis and cancer progression.
Medicine: Nicotinic acid derivatives have been investigated for their antitubercular and anticancer activities
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid can interact with the G protein-coupled receptor GPR109A, leading to changes in lipid metabolism and reduction of plasma lipid levels . Additionally, its derivatives can inhibit enzymes like carbonic anhydrase III by binding to the active site and forming coordinate bonds with the zinc ion .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(Naphthalen-2-YL)nicotinic acid include other nicotinic acid derivatives, such as:
- 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
- 6-aryl-2-methylnicotinohydrazides
- 6-(hexyloxy)pyridine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its combination of the pyridine and naphthalene rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Propiedades
IUPAC Name |
6-naphthalen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-15(17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRZTIAUVCOQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258203 | |
| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733776-42-6 | |
| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733776-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















